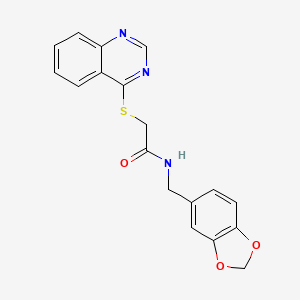
N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide
Übersicht
Beschreibung
The compound “N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide” is a complex organic molecule. It contains a benzodioxole group, a quinazolin group, and an acetamide group . These groups are common in many pharmaceuticals and biologically active compounds.
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule, which are pivotal for its biological activities.Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound is part of the quinazoline derivatives, recognized for their complex synthesis and significant biological activities. Studies focused on synthesizing novel quinazoline derivatives, characterizing their crystal structure, and assessing their binding modes to specific enzymes or receptors highlight the compound's relevance in medicinal chemistry and drug design (Tochowicz et al., 2013). Additionally, the synthesis and characterization of quinazoline sulfonamide derivatives provide insights into their structural and functional diversity, paving the way for the development of new therapeutics (Kumar et al., 2018).
Biomedical Applications
Quinazoline derivatives, including N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide, have been explored for various biomedical applications, particularly in cancer research. The design and synthesis of benzo[g]quinazolin bearing benzenesulfonamide moiety as VEGFR-2 inhibitors and apoptosis inducers indicate the potential for these compounds in cancer therapy, showing significant inhibitory activity against certain cancer cell lines and inducing apoptosis in tumor cells (Ghorab et al., 2017).
Moreover, the antimicrobial and antiprotozoal activities of newer quinoxaline-oxadiazole hybrids, including quinazoline derivatives, have been assessed, demonstrating promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities (Patel et al., 2017). This highlights the compound's relevance in addressing infectious diseases.
Enzyme Inhibition for Therapeutic Purposes
Quinazoline derivatives are known for their role in inhibiting enzymes critical for disease pathogenesis, offering therapeutic potentials across various conditions. For instance, the synthesis and anticonvulsant activity evaluation of derivatives, including N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide, focus on their affinity to GABAergic biotargets, providing insights into their potential as anticonvulsant agents (El Kayal et al., 2022).
Wirkmechanismus
The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, Amuvatinib, a multi-targeted tyrosine kinase inhibitor, suppresses c-MET, c-RET and the mutant forms of c-KIT, PDGFR and FLT3. It also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(19-8-12-5-6-15-16(7-12)24-11-23-15)9-25-18-13-3-1-2-4-14(13)20-10-21-18/h1-7,10H,8-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRKDBZDQPRAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329169 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
721905-96-0 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419295.png)

![N-[(3-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2419298.png)
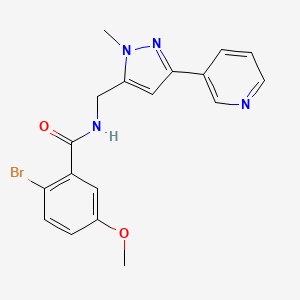
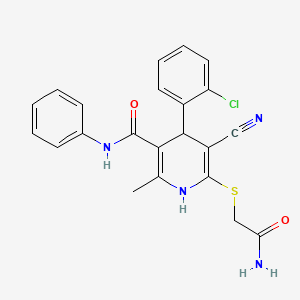
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2419303.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2419305.png)
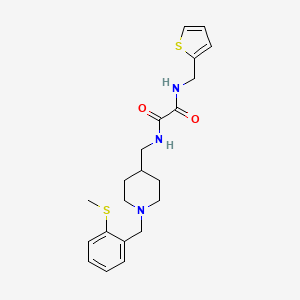

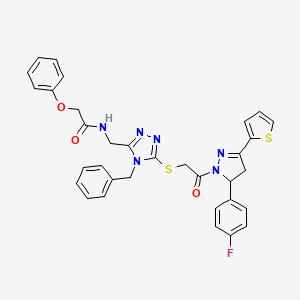
![Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2419313.png)
![1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone](/img/structure/B2419314.png)
![1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2419317.png)